3,5-Di-tert-butyl-N-formyl-L-tyrosine
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Overview
Description
3,5-Di-tert-butyl-N-formyl-L-tyrosine is an organic compound with the molecular formula C18H27NO4. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two tert-butyl groups and a formyl group attached to the tyrosine backbone. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-N-formyl-L-tyrosine typically involves the formylation of 3,5-di-tert-butyl-L-tyrosine. One common method is the Duff reaction, which uses hexamethylenetetramine and formic acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-N-formyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted tyrosine derivatives depending on the reagents used.
Scientific Research Applications
3,5-Di-tert-butyl-N-formyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurochemistry.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-N-formyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: A related compound with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various ligands and catalysts.
3,5-Di-tert-butylsalicylaldehyde: Known for its antibacterial activity and use in preparing nickel complexes .
Uniqueness
3,5-Di-tert-butyl-N-formyl-L-tyrosine is unique due to the presence of both tert-butyl and formyl groups on the tyrosine backbone. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
67739-14-4 |
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Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)12-7-11(9-14(16(22)23)19-10-20)8-13(15(12)21)18(4,5)6/h7-8,10,14,21H,9H2,1-6H3,(H,19,20)(H,22,23)/t14-/m0/s1 |
InChI Key |
JKXUDKFKDAPYBK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C[C@@H](C(=O)O)NC=O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C(=O)O)NC=O |
Origin of Product |
United States |
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